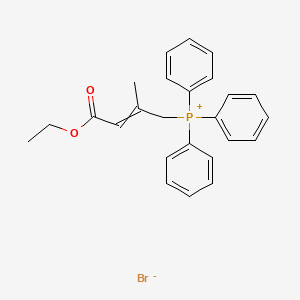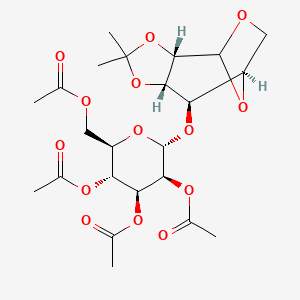
(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is a complex organic compound that features a phosphonium ion This compound is notable for its unique structure, which includes a triphenylphosphine moiety attached to a substituted butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide typically involves the following steps:
-
Formation of the Butenyl Intermediate: : The initial step involves the preparation of the 4-ethoxy-2-methyl-4-oxobut-2-enyl intermediate. This can be achieved through a series of reactions starting from ethyl acetoacetate, which undergoes alkylation and subsequent oxidation to form the desired intermediate.
-
Phosphonium Salt Formation: : The intermediate is then reacted with triphenylphosphine in the presence of a suitable halogenating agent, such as bromine or hydrogen bromide, to form the phosphonium salt. The reaction is typically carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonium species.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride, iodide, or even organic nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphonium compounds, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides, which are important intermediates in Wittig reactions for the formation of alkenes.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways involving phosphonium ions. Its ability to interact with biological membranes and proteins makes it a subject of interest in the study of cellular processes and drug delivery systems.
Medicine
In medicine, this compound is explored for its potential use in targeted drug delivery. The phosphonium moiety can facilitate the transport of therapeutic agents across cell membranes, enhancing the efficacy of drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium ion can facilitate the transport of the compound into cells, where it can exert its effects by interacting with specific proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Tetraphenylphosphonium Bromide: Another phosphonium salt with similar reactivity but different structural features.
(4-Methoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCUHHGAWIKMBX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)


![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


